molecular formula C20H17N3O3S2 B3226071 N-methyl-N-(3-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide CAS No. 1251632-35-5

N-methyl-N-(3-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

Cat. No.: B3226071
CAS No.: 1251632-35-5
M. Wt: 411.5
InChI Key: ZQJHRVRQKLUCDU-UHFFFAOYSA-N
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Description

N-methyl-N-(3-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.5. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-N-(3-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-7-6-10-16(13-14)23(2)28(24,25)17-11-12-27-18(17)20-21-19(22-26-20)15-8-4-3-5-9-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJHRVRQKLUCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(3-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a sulfonamide group. The structural formula can be represented as follows:

PropertyDescription
Molecular Formula C18H20N4O2S
Molecular Weight 356.44 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)N(CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NS(=O)(=O)C)C(=O)N

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The oxadiazole ring is known for its ability to form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme activity or receptor binding. This interaction can lead to alterations in cellular processes such as apoptosis and proliferation.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and U937 (leukemia).
  • Findings : The compound showed IC50 values in the micromolar range, indicating effective inhibition of cell growth. Notably, it induced apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 pathway
HeLa2.41Cell cycle arrest
U9371.00Apoptotic signaling

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests revealed:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism : It was found to inhibit biofilm formation and disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

  • Study on Anticancer Effects : A study published in MDPI reported that derivatives of oxadiazole exhibited greater cytotoxicity than doxorubicin against leukemia cell lines, suggesting a potential for developing new chemotherapeutic agents .
  • Antimicrobial Evaluation : A series of derivatives including the target compound were tested against various pathogens, showing significant activity and supporting further development as antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(3-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(3-methylphenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.